

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Abieslactone

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Compound of Interest

Compound Name: *Abieslactone*

Cat. No.: *B1666467*

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Introduction

Abieslactone is a naturally occurring tetracyclic triterpenoid lactone isolated from various species of the *Abies* genus. This compound has garnered significant interest within the scientific community due to its unique chemical architecture and promising biological activities. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to **Abieslactone**, with a focus on its pro-apoptotic effects on cancer cells.

Chemical Structure and Stereochemistry

The systematic name for **Abieslactone** is (23R)-3 α -methoxy-5 α ,9 β -lanosta-7,24-diene-26,23-lactone. Its molecular structure is characterized by a lanostane-type triterpenoid skeleton, featuring a fused four-ring system (A, B, C, and D rings), a methoxy group at the C-3 position, and a distinctive γ -lactone ring fused to the side chain.

The stereochemistry of **Abieslactone** has been unequivocally established through X-ray crystallographic analysis. Key stereochemical features include:

- A/B Ring Junction:** The A and B rings are transfused, with the hydrogen at C-5 in the α -position.

- B/C Ring Junction: The B and C rings are also transfused. The stereochemistry at C-9 is β .
- C/D Ring Junction: The C and D rings are transfused.
- C-3 Methoxy Group: The methoxy group at the C-3 position is in the α -orientation.
- Lactone Ring: The γ -lactone ring is formed between C-26 and C-23, with the stereocenter at C-23 having an R configuration.

The presence of multiple chiral centers gives rise to a complex three-dimensional structure that is crucial for its biological activity.

Data Presentation

A comprehensive summary of the quantitative data for **Abieslactone** is presented below.

Crystallographic Data

The crystal structure of **Abieslactone** has been determined by X-ray diffraction, providing precise information about its molecular geometry.

Parameter	Value
Molecular Formula	C ₃₁ H ₄₈ O ₃
Molecular Weight	468.7 g/mol
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a	6.633(3) Å
b	11.761(6) Å
c	35.009(19) Å
Z	4

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of **Abieslactone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, tabulated set of ^1H and ^{13}C NMR data with all coupling constants is not readily available in the public domain, key chemical shifts can be inferred from related structures and partial data. Further detailed analysis would be required for complete assignment.

High-Resolution Mass Spectrometry (HRMS)

HRMS data confirms the elemental composition of **Abieslactone**. The exact mass is a critical parameter for its identification.

Ion	Calculated m/z	Observed m/z
$[\text{M}+\text{H}]^+$	469.3682	Data not available
$[\text{M}+\text{Na}]^+$	491.3501	Data not available

Optical Rotation

The specific rotation is a characteristic physical property of chiral molecules like **Abieslactone**.

Parameter	Value
Specific Rotation $[\alpha]_D$	Data not available

Experimental Protocols

Detailed experimental protocols are fundamental for the replication and extension of research findings.

Isolation and Purification of Abieslactone

The following is a generalized protocol for the isolation and purification of **Abieslactone** from Abies species, based on common phytochemical extraction techniques.

- Extraction: Dried and powdered plant material (e.g., bark or leaves of *Abies mariesii*) is subjected to solvent extraction, typically using a non-polar solvent such as hexane or chloroform, followed by a more polar solvent like methanol.
- Fractionation: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., hexane-methanol-water) to separate compounds based on their polarity.
- Chromatography: The fraction containing **Abieslactone** is subjected to multiple rounds of column chromatography.
 - Silica Gel Chromatography: A silica gel column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components. Fractions are collected and monitored by thin-layer chromatography (TLC).
 - Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with **Abieslactone** are further purified by preparative HPLC using a suitable column (e.g., C18) and mobile phase to yield pure **Abieslactone**.
- Crystallization: The purified **Abieslactone** is crystallized from a suitable solvent system (e.g., methanol-water) to obtain crystals for X-ray analysis.

Structure Elucidation by X-ray Crystallography

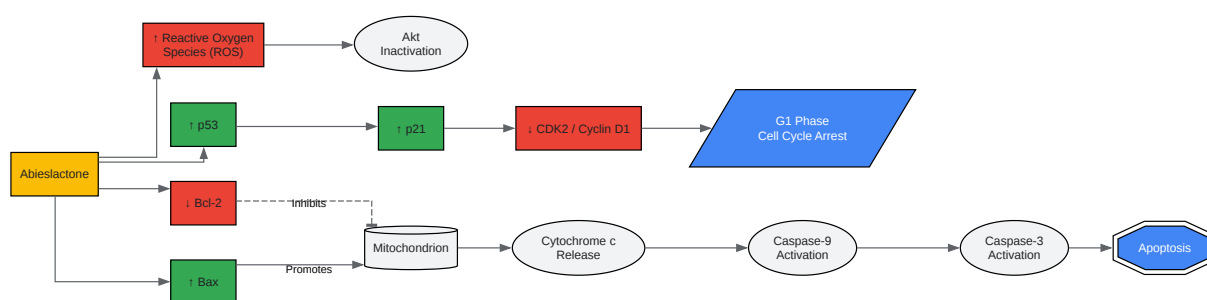
The definitive three-dimensional structure of **Abieslactone** was determined by single-crystal X-ray diffraction analysis.

- Crystal Selection and Mounting: A single crystal of suitable size and quality is selected and mounted on a goniometer head.
- Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation) and detector.
- Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques.

This process yields the precise atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule.

Signaling Pathway of Abieslactone-Induced Apoptosis

Abieslactone has been shown to induce apoptosis in human hepatocellular carcinoma cells through the mitochondrial pathway.[1][2] The key steps in this signaling cascade are illustrated in the diagram below.



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Caption: Signaling pathway of **Abieslactone**-induced apoptosis.

Pathway Description:

Abieslactone treatment leads to an increase in intracellular reactive oxygen species (ROS), which in turn inactivates the Akt signaling pathway.[1] Concurrently, **Abieslactone** upregulates the tumor suppressor protein p53, leading to an increase in the cyclin-dependent kinase inhibitor p21.[1] This upregulation of p21 subsequently downregulates the levels of CDK2 and Cyclin D1, resulting in G1 phase cell cycle arrest.[1]

Furthermore, **Abieslactone** modulates the expression of Bcl-2 family proteins, causing a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential and promotes the release of cytochrome c from the mitochondria into the cytosol.[2] Cytosolic cytochrome c then triggers the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the biochemical and morphological changes characteristic of apoptosis.[1][2]

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